3-(Aminomethyl)benzoic acid

Descripción general

Descripción

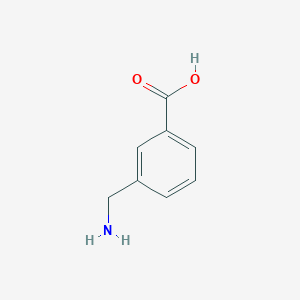

3-(Aminomethyl)benzoic acid is an organic compound with the molecular formula C8H9NO2. It is characterized by the presence of an amino group (-NH2) attached to the benzene ring via a methylene bridge (-CH2-), and a carboxylic acid group (-COOH) directly attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Synthetic Routes and Reaction Conditions:

Hydrogenation of 3-Cyanobenzoic Acid: One common method involves the catalytic hydrogenation of 3-cyanobenzoic acid in the presence of a palladium catalyst. The reaction is typically carried out under high pressure and moderate temperature conditions.

Amination of 3-Chloromethylbenzoic Acid: Another method involves the amination of 3-chloromethylbenzoic acid using aqueous ammonia or an amine source. This reaction can be facilitated by heating and the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes using specialized reactors to ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to minimize by-products and maximize efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form 3-(aminomethyl)benzyl alcohol under suitable conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2), alkylating agents like methyl iodide (CH3I).

Major Products:

Oxidation Products: 3-(Nitromethyl)benzoic acid, 3-(Nitrosomethyl)benzoic acid.

Reduction Products: 3-(Aminomethyl)benzyl alcohol.

Substitution Products: 3-(Halomethyl)benzoic acid, 3-(Alkylmethyl)benzoic acid.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Hemostatic Agents

3-(Aminomethyl)benzoic acid has been extensively studied for its hemostatic properties. It acts as an antifibrinolytic agent, which means it helps to prevent the breakdown of blood clots. Research has shown that derivatives of this compound exhibit significant hemostatic activity comparable to traditional agents like tranexamic acid (TA).

- Study Findings : A study synthesized eight dipeptides containing antifibrinolytic agents, including this compound. The results indicated that these compounds effectively shortened prothrombin time (PT) and activated partial thromboplastin time (aPTT), demonstrating their potential use in treating conditions such as heavy menstrual bleeding and acute gastrointestinal bleeding .

1.2 Synthesis of Amide Derivatives

The compound is utilized in the synthesis of various amide derivatives, which have shown promising results in biological assays. These derivatives are often evaluated for their effects on blood coagulation and fibrinolysis.

- Case Study : In a comparative study involving clotting assays, amides derived from this compound displayed no significant cytotoxic effects while effectively influencing clot formation and stability .

Material Science Applications

2.1 Polymer Chemistry

This compound serves as a monomer in the production of copolyamides. These copolymers exhibit enhanced mechanical properties and thermal stability, making them suitable for a range of industrial applications.

- Research Insights : The synthesis of copolyamides using 4-(Aminomethyl)benzoic acid has been documented, highlighting their utility in producing high-performance materials with applications in textiles and coatings .

Synthesis Techniques

The synthesis of this compound has been optimized through various methods to enhance yield and purity. A notable method involves the use of urotropine as a catalyst during the aminating reaction, allowing for lower reaction temperatures and minimal side products.

- Synthesis Overview :

- Step 1 : Hydrolysis of chloromethyl benzoic acid.

- Step 2 : Ammonification using urotropine as a catalyst.

This method not only improves yield but also reduces environmental impact by minimizing waste products .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 3-(aminomethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in similar interactions, enhancing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

4-(Aminomethyl)benzoic acid: Similar structure but with the amino group at the para position.

2-(Aminomethyl)benzoic acid: Similar structure but with the amino group at the ortho position.

3-(Methylamino)benzoic acid: Similar structure but with a methyl group attached to the amino group.

Uniqueness: 3-(Aminomethyl)benzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the amino group relative to the carboxylic acid group affects the compound’s ability to participate in specific reactions and interact with biological targets.

Actividad Biológica

3-(Aminomethyl)benzoic acid, also known as aminomethylbenzoic acid (AmAbz), is an organic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and research findings, supported by data tables and case studies.

This compound is characterized by its amino and carboxylic acid functional groups, which contribute to its biological activity. The compound primarily functions as an antifibrinolytic agent , inhibiting the breakdown of fibrin, a key protein in blood clot formation. This mechanism stabilizes blood clots and has implications in various medical conditions involving excessive bleeding.

- Target Enzymes : The compound inhibits enzymes involved in the fibrinolytic pathway, thereby preventing the dissolution of clots.

- Biochemical Pathways : By affecting the fibrinolytic pathway, AmAbz plays a critical role in hemostasis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antifibrinolytic Activity : It has been shown to effectively shorten prothrombin time (PT) and activated partial thromboplastin time (aPTT), indicating enhanced clotting capability.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain pathogens, although further research is needed to establish efficacy and mechanisms.

Case Studies and Experimental Data

-

Hemostatic Activity :

A study synthesized eight dipeptides containing AmAbz and evaluated their effects on blood clotting parameters. The results indicated that certain derivatives significantly reduced PT and aPTT compared to controls, demonstrating their potential as effective antifibrinolytic agents.Compound Prothrombin Time (s) Activated Partial Thromboplastin Time (s) Control 14.5 30.0 Amide 1 13.8 29.5 Amide 3 13.5 28.0 Tranexamic Acid (TA) 13.7 29.2 -

Antimicrobial Activity :

In vitro tests demonstrated that AmAbz derivatives displayed varying degrees of antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections.

Applications in Medicine

This compound has several clinical implications:

- Surgical Applications : Its antifibrinolytic properties make it suitable for use during surgeries to minimize blood loss.

- Peptide Synthesis : As a building block in peptide synthesis, AmAbz enhances the bioavailability of peptides by modifying their structure for better absorption.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Position of Amino Group | Biological Activity |

|---|---|---|

| 4-(Aminomethyl)benzoic acid | Para | Antifibrinolytic |

| 2-(Aminomethyl)benzoic acid | Ortho | Limited activity |

| 3-(Methylamino)benzoic acid | Meta | Moderate activity |

The unique substitution pattern of AmAbz influences its reactivity and biological interactions, making it a valuable compound in medicinal chemistry.

Análisis De Reacciones Químicas

Amide Bond Formation

The carboxylic acid group undergoes standard amidation reactions, forming stable peptide-like bonds with amines. This reaction is critical in synthesizing bioactive molecules and polymers.

Key Findings :

-

The compound’s carboxylic acid group reacts efficiently with primary/secondary amines under mild conditions, forming amides with high regioselectivity .

-

In antifibrinolytic dipeptide synthesis (e.g., derivatives with tranexamic acid), coupling yields exceed 85% when using TsO⁻ as a leaving group .

Esterification Reactions

The carboxylic acid forms esters with alcohols, a reaction leveraged in prodrug design and polymer synthesis.

| Reaction Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Acid-catalyzed (H₂SO₄) | Methanol, reflux | Methyl 3-(aminomethyl)benzoate | 93% | |

| Mitsunobu reaction | DIAD, PPh₃, THF | Protected esters | 88% |

Key Findings :

-

Methyl ester derivatives are synthesized via reflux with methanol and catalytic acid, achieving near-quantitative yields .

-

Sterically hindered alcohols require Mitsunobu conditions for efficient ester formation .

Reduction and Hydrogenation

The aminomethyl group participates in reductive amination and hydrogenolysis, though its primary amine nature limits further reduction.

| Reaction Conditions | Catalysts | Products | Notes | References |

|---|---|---|---|---|

| Catalytic hydrogenation (H₂, 21 kg/cm²) | Ru-C, 150–160°C | Side-chain modifications | Byproducts: 4-hydroxymethyl derivatives (3.6%) |

Key Findings :

-

Hydrogenation under high pressure with Ru-C yields stable intermediates but may produce hydroxylated byproducts .

Salt Formation and pH-Dependent Behavior

The compound exhibits amphoteric properties, forming salts in acidic or basic media:

-

Hydrochloride salt : Enhances aqueous solubility (slightly soluble in water) .

-

Sodium salt : Forms at pH > 8 via deprotonation of the carboxylic acid .

Applications :

-

The hydrochloride salt is preferred in peptide synthesis due to improved solubility in polar solvents .

Schiff Base and Coordination Chemistry

The primary amine group reacts with carbonyl compounds to form Schiff bases, which are pivotal in metal coordination:

| Reaction Partner | Conditions | Application | References |

|---|---|---|---|

| Aldehydes/ketones | RT, ethanol | Metal-organic frameworks (MOFs) | |

| Transition metal ions (Fe³⁺, Cu²⁺) | Aqueous solution, pH 6–7 | Enzyme inhibition studies |

Key Findings :

-

Schiff bases derived from this compound stabilize metal ions, modulating enzyme activity in biochemical assays .

Thermal and Stability Data

The compound’s thermal behavior influences reaction design:

| Property | Value | Conditions | References |

|---|---|---|---|

| Melting point | 242–244°C | — | |

| Boiling point | 323.1±25.0°C | 760 mmHg | |

| Solubility in water | Slight (hydrochloride salt) | 25°C |

Theoretical Insights

Computational studies (M062X/6-311++G(d,p)) reveal:

Propiedades

IUPAC Name |

3-(aminomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWYUZQBLVUEPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333445 | |

| Record name | 3-(aminomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2393-20-6 | |

| Record name | 3-(aminomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Aminomethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-(Aminomethyl)benzoic acid contribute to the development of orally bioavailable peptides?

A: Research suggests that incorporating AmAbz and employing sequential backbone N-methylations in peptides can enhance oral bioavailability. This strategy aims to reduce the peptide's size and potential hydrogen-bonding sites, potentially improving its ability to traverse biological membranes. For instance, the tetrapeptide NNC 26-0235, incorporating AmAbz and N-methylations, displayed comparable in vivo potency to other growth hormone secretagogues (like ipamorelin) and exhibited 10% oral bioavailability in dogs. []

Q2: Can you explain the significance of this compound's distinct functionalities in peptide synthesis?

A: AmAbz possesses three distinct reactive sites that offer remarkable selectivity in peptide synthesis. The benzylamino group exhibits preferential reactivity with protecting groups like Boc2O or Fmoc−OSu, eliminating the need for additional protection at the arylamino group. This selectivity simplifies synthetic strategies and enhances efficiency in generating complex peptide structures. []

Q3: How does this compound contribute to the efficacy of GPIIb/IIIa antagonists?

A: AmAbz serves as a crucial structural component in cyclic peptidomimetic GPIIb/IIIa antagonists like DMP 728. This compound exhibits high affinity and specificity for the platelet GPIIb/IIIa receptor, effectively inhibiting platelet aggregation. Notably, DMP 728 demonstrated potent antithrombotic effects in a canine model, suggesting its therapeutic potential in preventing arterial thrombosis. [, ]

Q4: How does the incorporation of this compound into apratoxin analogs influence their structure and activity?

A: Studies exploring apratoxin analogs revealed that replacing the MoCys moiety with this compound (A1) resulted in compounds with retained, albeit modified, cytotoxic activity. Interestingly, N-methylating the amino group of A1 further enhanced potency compared to the parent analog. While not fully replacing the activity of the natural product, these findings highlight the potential of AmAbz in developing structurally simplified analogs with comparable biological activity. []

Q5: What are the implications of the conformational flexibility of this compound-containing peptides like apratoxin M7?

A: Analysis of apratoxin M7, an analog containing AmAbz, revealed the presence of both cis and trans isomers around the Tyr(Me)-MeAla amide bond. This conformational flexibility may influence the molecule's interaction with its biological target compared to the predominantly trans conformation observed in the natural product. Further research is needed to understand the impact of this flexibility on the analog's overall efficacy and potential for therapeutic development. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.